molecular formula C20H16Cl2O3 B11664270 2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11664270
M. Wt: 375.2 g/mol
InChI Key: RYCGNRSWYZHSTA-UHFFFAOYSA-N
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Description

2-Chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of chlorinated aromatic rings and chromenone systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenyl glycidyl ether. This intermediate is then subjected to cyclization with a suitable chromenone precursor under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific combination of chlorinated aromatic rings and a chromenone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

2-chloro-3-[(3-chlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H16Cl2O3/c21-13-5-3-4-12(8-13)11-24-19-10-18-16(9-17(19)22)14-6-1-2-7-15(14)20(23)25-18/h3-5,8-10H,1-2,6-7,11H2

InChI Key

RYCGNRSWYZHSTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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